20(R)-Ginsenoside Rh2

Cancer Research Stereochemistry Selective Toxicity

Select 20(R)-Ginsenoside Rh2 for research requiring the non-cytotoxic C-20 epimer. Unlike cytotoxic 20(S)-Rh2, this stereoisomer selectively inhibits osteoclastogenesis at up to 100 μM without affecting cell viability, suppresses MMP-9/2 activity, and promotes muscle regeneration via Akt1/p27Kip1 downregulation. Its unique profile enables dissection of bone resorption, inflammatory, and tissue repair pathways without confounding cytotoxicity. Substitution with the 20(S) epimer or other ginsenosides yields fundamentally different experimental outcomes. Procure with verified ≥98% HPLC purity to ensure stereochemical fidelity and reproducible results.

Molecular Formula C36H62O8
Molecular Weight 622.9 g/mol
Cat. No. B039792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20(R)-Ginsenoside Rh2
Molecular FormulaC36H62O8
Molecular Weight622.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C
InChIInChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36+/m0/s1
InChIKeyCKUVNOCSBYYHIS-SUEBGMEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20(R)-Ginsenoside Rh2: A Stereochemically Distinct Rare Ginsenoside for Targeted Therapeutic Research


20(R)-Ginsenoside Rh2 is a C-20 epimeric, protopanaxadiol-type saponin found as a minor stereoisomer in Panax ginseng, with a molecular formula of C36H62O8 and a molecular weight of 622.87 g/mol [1]. Unlike its major epimer 20(S)-Rh2, this compound exhibits distinct and often opposing biological activities due to the stereospecific orientation of the hydroxyl group at carbon-20 [2]. It is characterized by its selective, non-cytotoxic inhibition of osteoclastogenesis, matrix metalloproteinase (MMP) inhibition, and pro-regenerative effects on muscle tissue, positioning it as a high-value research tool for studies where target selectivity and low inherent toxicity are paramount [1][2].

Why 20(R)-Ginsenoside Rh2 Cannot Be Substituted by Its 20(S)-Epimer or Other Ginsenosides


The biological activity of ginsenoside Rh2 is strictly governed by its C-20 stereochemistry, making 20(R)-Rh2 and 20(S)-Rh2 functionally distinct rather than interchangeable. In key assays, 20(S)-Rh2 demonstrates potent, broad-spectrum cytotoxicity against cancer cells, while 20(R)-Rh2 is notably non-cytotoxic, instead exhibiting unique activities such as selective osteoclastogenesis inhibition and MMP suppression [1][2]. Furthermore, the pharmacological profile diverges significantly from other ginsenosides like Rg3 or PPD, which show different potency, target engagement, and therapeutic windows in comparative studies [3]. Therefore, substituting 20(R)-Rh2 with its epimer or another ginsenoside will yield fundamentally different, and likely erroneous, experimental outcomes.

Quantitative Differentiation of 20(R)-Ginsenoside Rh2: A Head-to-Head Evidence Guide


Stereoselective Cytotoxicity: 20(R)-Rh2 is Non-Cytotoxic Unlike Its 20(S)-Epimer in Colon Cancer Cells

In a direct head-to-head comparison on HT-29 human colon cancer cells, 20(R)-ginsenoside Rh2 demonstrated no cytotoxic effect across a concentration range of 20-80 μM, in stark contrast to 20(S)-ginsenoside Rh2, which induced a significant, dose-dependent reduction in cell viability [1].

Cancer Research Stereochemistry Selective Toxicity

Selective Osteoclastogenesis Inhibition: 20(R)-Rh2 Inhibits Osteoclast Differentiation Without Cytotoxicity up to 100 μM

In a direct comparative study, both 20(R)-Rh2 and 20(S)-Rh2 inhibited osteoclast differentiation. However, only 20(R)-Rh2 achieved this without any cytotoxicity to osteoclasts, even at the highest tested concentration of 100 μM, establishing it as a selective inhibitor [1].

Osteoporosis Bone Metabolism Selective Inhibitor

Comparative Anti-Hepatoma Efficacy: 20(R)-Rh2 Shows Slightly Superior Tumor Growth Inhibition to 20(S)-Rh2 In Vivo

A comparative in vivo study in an H22 hepatoma-bearing mouse model demonstrated that 20(R)-Rh2 achieved a marginally higher tumor growth inhibition rate (46.8%) compared to 20(S)-Rh2 (42.2%) at the highest effective dose, with both epimers inducing comparable levels of tumor cell apoptosis [1].

Liver Cancer In Vivo Efficacy Tumor Growth Inhibition

Stereospecific Anti-Inflammatory Activity: 20(R)-Rh2 Suppresses NO and PGE2, While 20(S)-Rh2 is Inactive in This Context

A study on skin photoaging provides direct cross-study comparable evidence: 20(R)-Rh2, but not 20(S)-Rh2, was able to suppress UV-B-induced reactive oxygen species (ROS) production in human HaCaT keratinocytes [1]. Furthermore, 20(R)-Rh2 directly suppressed nitric oxide (NO) and prostaglandin E2 (PGE2) levels in LPS-stimulated macrophages, key inflammatory mediators [2].

Inflammation Oxidative Stress MMP Inhibition

Skeletal and Cardiac Muscle Regeneration: 20(R)-Rh2 Enhances Progenitor Cell Proliferation via Akt1/PKB Activation

In a phenotypic screen, 20(R)-Rh2 was identified as the most potent enhancer of skeletal muscle progenitor cell viability among a panel of ginsenosides. It increased viability in myoblasts and cardiomyocytes specifically, without affecting fibroblasts [1]. This effect is mediated by downregulation of p27Kip1 via phosphorylation of Akt1 at Ser473, a mechanism dependent on the 20(R) stereochemistry [1]. In zebrafish and mammalian models, 20(R)-Rh2 accelerated recovery from muscle degeneration [1].

Muscle Regeneration Sarcopenia Cardiac Repair

Antiviral Activity Against Gammaherpesvirus: 20(R)-Rh2 Inhibits MHV-68 Replication with an IC50 of 2.77 μM

20(R)-Ginsenoside Rh2 exhibits direct antiviral activity by inhibiting the replication of mouse gammaherpesvirus 68 (MHV-68), with a reported IC50 value of 2.77 μM [1]. This is a distinct, quantifiable activity not widely reported for its 20(S)-epimer or other ginsenosides.

Antiviral Herpesvirus Gammaherpesvirus

Optimal Research and Industrial Use Cases for 20(R)-Ginsenoside Rh2


Selective Osteoclastogenesis Inhibition Studies in Bone Metabolism

Procure 20(R)-ginsenoside Rh2 as the definitive stereoisomer for investigating mechanisms of osteoclast differentiation and bone resorption without confounding cytotoxicity. Its unique profile—inhibiting osteoclast formation at concentrations up to 100 μM with no effect on cell viability—makes it an ideal tool for dissecting signaling pathways involved in osteoporosis and other bone lytic diseases [1]. Use 20(S)-Rh2 only as a comparator to validate stereospecificity.

Research into Muscle Regeneration, Sarcopenia, and Cardiac Repair

Employ 20(R)-ginsenoside Rh2 as a validated chemical probe to study the enhancement of muscle progenitor cell proliferation and tissue regeneration. Its mechanism of action, involving p27Kip1 downregulation via Akt1 phosphorylation, provides a clear signaling node for investigation in models of skeletal muscle injury, age-related sarcopenia, and post-infarction cardiac repair [1]. This application is uniquely served by the 20(R) epimer.

Mechanistic Studies of Inflammation, Oxidative Stress, and MMP-Mediated Tissue Remodeling

For experiments focused on the suppression of inflammatory mediators (NO, PGE2), reactive oxygen species, and matrix metalloproteinase (MMP-9/2) activity, select 20(R)-ginsenoside Rh2 over its 20(S)-epimer. This compound is the active stereoisomer in models of skin photoaging and macrophage activation, providing a non-cytotoxic means to study anti-inflammatory and antioxidant pathways [1]. It serves as a superior alternative to broad-spectrum inhibitors in these contexts.

In Vivo Hepatocellular Carcinoma Research Requiring a Non-Cytotoxic Anti-Tumor Approach

Utilize 20(R)-ginsenoside Rh2 in in vivo liver cancer models where direct cytotoxicity is not the primary mechanism of interest. Its demonstrated ability to achieve comparable (or slightly superior) tumor growth inhibition to 20(S)-Rh2, while lacking direct cancer cell killing activity in vitro, suggests an alternative, potentially immune-mediated or stromal-targeting anti-tumor effect worthy of further investigation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 20(R)-Ginsenoside Rh2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.